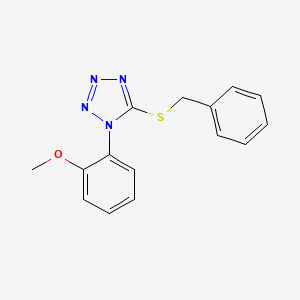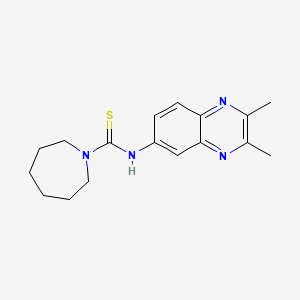![molecular formula C17H25ClN2 B5768281 {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It works by blocking the activity of certain chemicals in the brain that are involved in the progression of the disease. In recent years, memantine hydrochloride has gained attention in the scientific community due to its potential use in other areas of research.
Mécanisme D'action
Memantine hydrochloride works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of signals between nerve cells, and its overactivity has been linked to the progression of Alzheimer's disease. By blocking the receptor, {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride helps to slow down the progression of the disease.
Biochemical and Physiological Effects
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been found to reduce inflammation and oxidative stress, which are both associated with the progression of Alzheimer's disease. It has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of nerve cells in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and is readily available. One limitation is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, there is interest in developing new and more effective formulations of {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride that can be used to treat Alzheimer's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride involves the reaction of 1-adamantylamine with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride to produce the intermediate amine. The amine is then reacted with 3-chloro-4-fluoronitrobenzene to form the final product, which is then hydrolyzed to produce {4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride hydrochloride.
Applications De Recherche Scientifique
Memantine hydrochloride has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis. It has also been found to have potential in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
4-[3-(aminomethyl)-1-adamantyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;/h1-4,12-13H,5-11,18-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIAVAVHAGIQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)